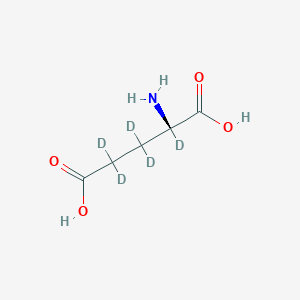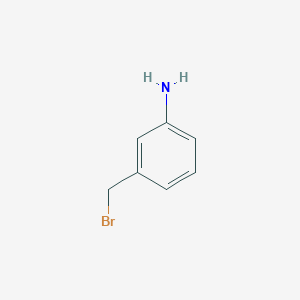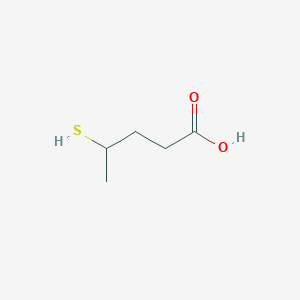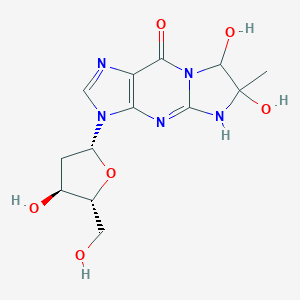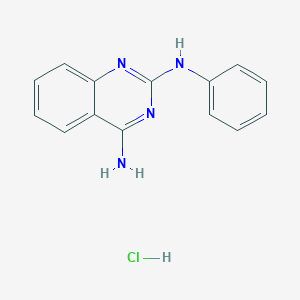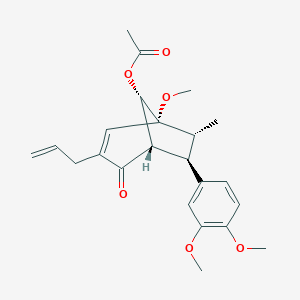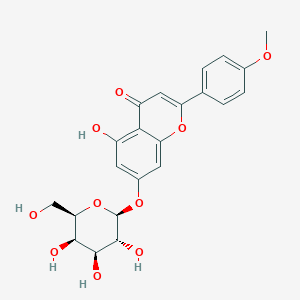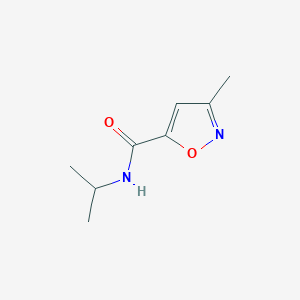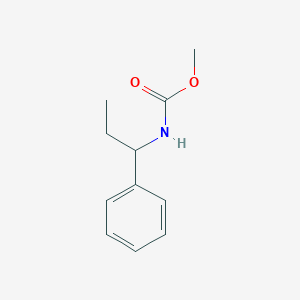
Methyl (1-phenylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-phenylpropyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first synthesized in 1957 and has been used for over 50 years due to its effectiveness and low toxicity to humans and animals.
Mecanismo De Acción
Methyl (1-phenylpropyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, at the synapses, which results in overstimulation of the nervous system and ultimately death. The mechanism of action is similar to other carbamate and organophosphate insecticides.
Biochemical and Physiological Effects
Methyl (1-phenylpropyl)carbamate has been shown to have low toxicity to humans and animals, with no significant adverse effects reported at normal exposure levels. However, it can cause irritation to the skin and eyes, and inhalation of high concentrations can cause respiratory distress. In addition, it has been shown to have negative effects on non-target organisms such as bees, earthworms, and fish.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (1-phenylpropyl)carbamate has several advantages for laboratory experiments, including its low cost, high purity, and wide availability. It is also relatively stable and easy to handle. However, it has limitations in terms of its selectivity and specificity, as it can affect a wide range of organisms and has a non-specific mode of action.
Direcciones Futuras
There are several future directions for research on methyl (1-phenylpropyl)carbamate, including the development of new formulations and delivery systems that improve its efficacy and reduce its impact on non-target organisms. In addition, there is a need for further studies on its effects on human health and the environment, as well as its potential use in integrated pest management strategies. Finally, there is a need for the development of alternative insecticides that are more selective and less harmful to the environment.
Métodos De Síntesis
Methyl (1-phenylpropyl)carbamate is synthesized by reacting methyl isocyanate with 1-phenylpropylamine in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields the desired product in high purity. The synthesis method is relatively simple and cost-effective, which makes it a popular choice for large-scale production.
Aplicaciones Científicas De Investigación
Methyl (1-phenylpropyl)carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests, including aphids, mites, and whiteflies, in various crops such as cotton, rice, and vegetables. In addition, it has been used in public health programs to control mosquito populations that transmit diseases such as malaria and dengue fever.
Propiedades
Número CAS |
141178-32-7 |
|---|---|
Nombre del producto |
Methyl (1-phenylpropyl)carbamate |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl N-(1-phenylpropyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-3-10(12-11(13)14-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,12,13) |
Clave InChI |
IZQCUJAWSPXOJX-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)OC |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



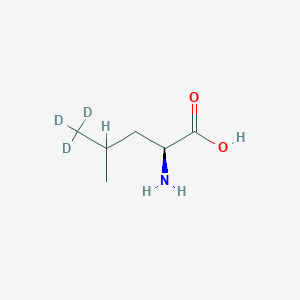
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
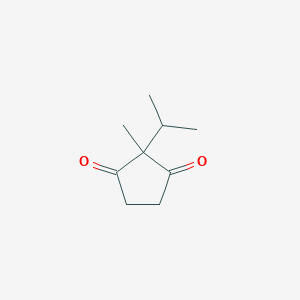
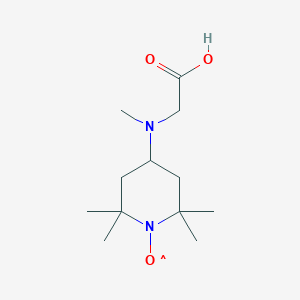
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)
